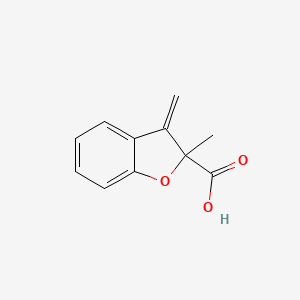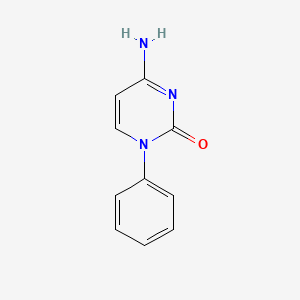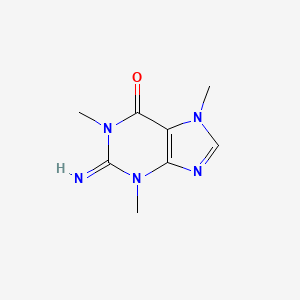
1,3,7-Trimethylguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trimethylguanine is a naturally occurring compound found in various organisms, including lichens and marine sponges . It is a derivative of guanine, a purine base that is one of the four main nucleobases found in the nucleic acids DNA and RNA. The compound has a molecular formula of C8H13N5O and a molecular weight of 195.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,7-Trimethylguanine can be synthesized through various methods. One common approach involves the methylation of guanine. This process typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as lichens and marine sponges. Chromatographic techniques, including high-performance liquid chromatography (HPLC), are used to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-Trimethylguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,7-Trimethylguanine has several applications in scientific research:
Biology: Studied for its role in cellular processes and its presence in various organisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in environmental studies.
Mécanisme D'action
The mechanism of action of 1,3,7-trimethylguanine involves its interaction with various molecular targets and pathways. It can bind to nucleic acids and proteins, affecting their structure and function. The compound may also inhibit certain enzymes, leading to alterations in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Trimethylxanthine:
3,7,6-O-Trimethylguanine:
Uniqueness
1,3,7-Trimethylguanine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its presence in both lichens and marine sponges highlights its ecological significance and potential for diverse applications .
Propriétés
Numéro CAS |
110025-83-7 |
|---|---|
Formule moléculaire |
C8H11N5O |
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
2-imino-1,3,7-trimethylpurin-6-one |
InChI |
InChI=1S/C8H11N5O/c1-11-4-10-6-5(11)7(14)13(3)8(9)12(6)2/h4,9H,1-3H3 |
Clé InChI |
ZEVFIFMKLBYWMH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=N)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


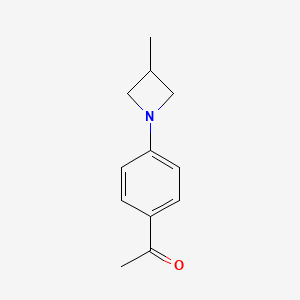
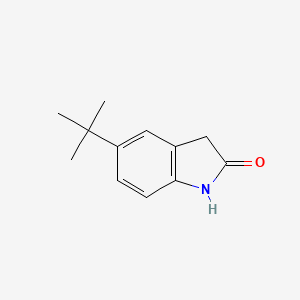

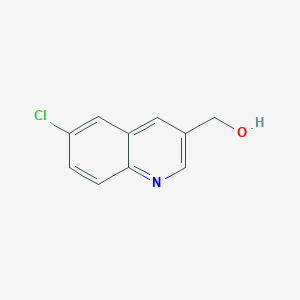
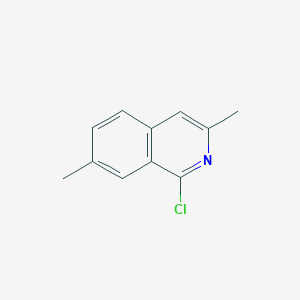

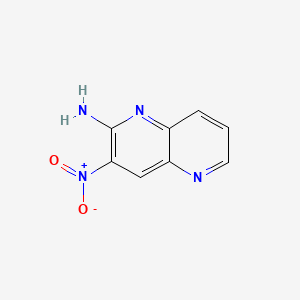
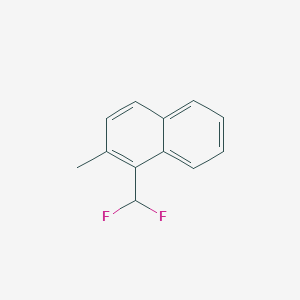
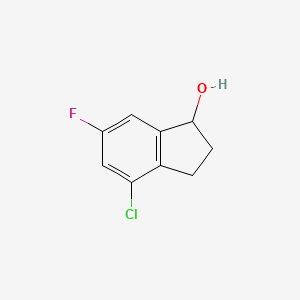

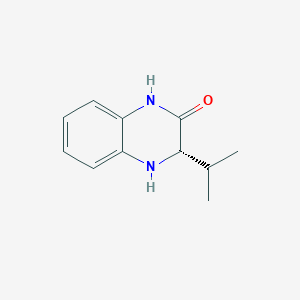
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
